1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a substituted phenyl group
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via the reaction of a suitable amine with a lactam or through the cyclization of amino acids.
Substitution Reactions: The final compound is obtained by coupling the piperidine and pyrrolidinone intermediates with the substituted phenyl group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides are introduced.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide can be compared with other compounds that have similar structural features:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their biological activity and are used in various therapeutic applications.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with a range of biological targets.
Phenyl Substituted Compounds: The presence of a substituted phenyl group can enhance the compound’s ability to bind to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-18-5-2-3-6-20(18)17-26-15-12-19(13-16-26)24(29)25-21-8-10-22(11-9-21)27-14-4-7-23(27)28/h2-3,5-6,8-11,19H,4,7,12-17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBVFCSABCZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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